2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid
Description
2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid is a fluorinated organic compound characterized by a propanoic acid backbone substituted with a benzenesulfonamido group at the α-position. The benzene ring is further modified with a trifluoromethyl (-CF₃) group at the ortho (2-) position. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical in medicinal chemistry and agrochemical applications .
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c1-6(9(15)16)14-19(17,18)8-5-3-2-4-7(8)10(11,12)13/h2-6,14H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMRLEYIFPXHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid typically involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with alanine . The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include sulfonic acids, amines, and methoxy derivatives .
Scientific Research Applications
2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid is a sulfonamide derivative with a trifluoromethyl group attached to a benzenesulfonamide moiety. Its molecular formula is C10H10F3NO3S. The presence of both sulfonamide and carboxylic acid functional groups contributes to its reactivity, making it useful in various applications.
Potential Applications
This compound has potential applications in pharmaceuticals and agrochemicals. Compounds containing sulfonamide groups are known for their biological activity, particularly as antibacterial agents. The trifluoromethyl substitution can enhance potency and selectivity against specific bacterial targets. Derivatives of this compound may exhibit antibacterial activity.
Pharmaceuticals
This compound can be employed as a building block in developing new pharmaceutical agents. The trifluoromethyl group is present in many FDA-approved drugs .
Agrochemicals
This compound is of interest in the field of agrochemicals.
Interaction Studies
Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Key areas include:
- Binding affinity assays Determining the strength of interaction with target proteins.
- Enzyme inhibition studies Evaluating the compound's ability to inhibit specific enzymes.
- Cellular uptake experiments Assessing how efficiently the compound is taken up by cells.
- Metabolic stability tests Examining the compound's resistance to metabolic degradation.
Analogues
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Trifluoromethyl)benzenesulfonamide | Contains a benzenesulfonamide structure | Known environmental transformation product |
| 4-Amino-N-(trifluoroacetyl)benzenesulfonamide | Sulfonamide with an amino group | Potentially different antibacterial spectrum |
| 2-(Fluorobenzene)sulfonamide | Similar sulfonamide structure without trifluoromethyl | Less potent than trifluoromethyl derivatives |
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Once inside the cell, it can bind to target proteins and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide-Based Propanoic Acid Derivatives
2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid
- Structure : Similar core but includes a chloro substituent at the 4-position of the benzene ring and an indole moiety at the β-position.
- The indole group introduces π-π stacking capabilities, which may enhance interactions with biological targets .
2-(Thiophene-2-sulfonamido)propanoic Acid
- Structure : Replaces the benzene ring with a thiophene ring.
- Key Differences : Thiophene’s electron-rich sulfur atom may increase reactivity in electrophilic substitution reactions. Reduced hydrophobicity compared to the trifluoromethylbenzene derivative .
- Applications : Used in organic synthesis (e.g., peptide mimetics or enzyme inhibitors) due to thiophene’s versatility in heterocyclic chemistry .
Methyl 2-(4-Methylbenzenesulfonamido)-3-phenylpropanoate
- Structure: Esterified propanoic acid with a methylbenzenesulfonamido group and a phenyl substituent.
- Key Differences : The ester group improves cell membrane permeability but reduces acidity (pKa ~4.5 vs. ~2.5 for the carboxylic acid). The methyl group on the benzene ring decreases electronic effects compared to -CF₃ .
- Applications : Intermediate in prodrug development (Parchem Chemicals) .
Trifluoromethyl-Containing Propanoic Acid Derivatives
2-[(Trifluoromethyl)sulfanyl]propanoic Acid
- Structure : Features a trifluoromethylthio (-SCF₃) group instead of benzenesulfonamido.
- Key Differences : The -SCF₃ group is highly electronegative and lipophilic, enhancing oxidative stability. Lower molecular weight (174.14 g/mol) compared to the target compound (MW ~300 g/mol) .
- Applications : Utilized in materials science and as a building block for fluorinated surfactants .
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid
- Structure: Replaces sulfonamido with an amino group and retains the trifluoromethylbenzene moiety.
- Key Differences: The amino group introduces basicity (pKa ~9.5), contrasting with the acidic sulfonamido group. Chiral center (R-configuration) enables enantioselective interactions .
- Applications: Potential use in asymmetric catalysis or as a β-amino acid analog in peptidomimetics .
Agrochemical Propanoic Acid Derivatives
Haloxyfop (2-[4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy]propanoic Acid)
- Structure: Contains a pyridinyloxy-phenoxy group instead of benzenesulfonamido.
- Key Differences : The pyridine ring and ether linkages enhance herbicidal activity by mimicking plant hormone auxins. Higher logP (2.8) suggests greater membrane penetration .
- Applications : Broad-spectrum herbicide targeting acetyl-CoA carboxylase in grasses .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Impact of Trifluoromethyl : The -CF₃ group in the target compound enhances metabolic resistance and binding affinity to hydrophobic pockets in enzymes, as seen in analogs like Haloxyfop .
- Role of Sulfonamido Group: Sulfonamido derivatives exhibit higher acidity (pKa ~2.5–3.0), improving solubility in biological systems compared to ester or amino-substituted analogs .
- Structural Flexibility: Modifications like chloro or indole additions () demonstrate how minor changes can redirect applications from agrochemicals to pharmaceuticals.
Biological Activity
2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid, a compound featuring a trifluoromethyl group and a benzenesulfonamide moiety, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceuticals.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Carbonic Anhydrases : Studies have shown that sulfonamide derivatives can inhibit human carbonic anhydrases (hCAs), which are enzymes involved in regulating pH and fluid balance in the body. The structure-activity relationship (SAR) indicates that modifications to the sulfonamide moiety can enhance selectivity towards specific hCA isoforms .
- Antimicrobial Properties : The compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial protein synthesis and disruption of nucleic acid synthesis pathways .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated significant growth inhibition in various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (CCRF-CEM) cells. The compound showed growth inhibition rates ranging from 31.50% to 47.41% across different cell lines .
Table of Biological Activities
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like gentamicin. The study concluded that this compound could serve as a lead for developing new antimicrobial agents .
Case Study 2: Anticancer Efficacy
In another investigation, researchers synthesized several derivatives based on the core structure of this compound and assessed their anticancer activities against multiple cell lines. Notably, one derivative exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
